![molecular formula C17H19ClN4O2 B1230096 N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is an organochlorine compound.
Applications De Recherche Scientifique
Antiobesity Activity
One of the primary applications of compounds similar to N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is in antiobesity research. Diaryl dihydropyrazole-3-carboxamides, which share structural similarities, have been shown to exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This group of compounds has demonstrated appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Antimicrobial and Anticancer Properties
Another significant area of application for these compounds is in antimicrobial and anticancer research. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from similar chemical structures. These compounds have displayed higher anticancer activity than doxorubicin, a reference drug, and have exhibited good to excellent antimicrobial activity (Hafez et al., 2016).
Interaction with CB1 Cannabinoid Receptor
These compounds have also been studied for their interaction with the CB1 cannabinoid receptor. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structural attributes, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, suggesting potential applications in neurological research (Shim et al., 2002).
Glycine Transporter 1 Inhibition
Further applications include the inhibition of Glycine Transporter 1 (GlyT1), as seen in compounds structurally related to N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide. Such inhibitors have shown potent GlyT1 inhibitory activity, which could be relevant in neurological disorders (Yamamoto et al., 2016).
Herbicidal Activity
Additionally, some diarylpyrazolecarboxylates and carboxamides, related in structure, have been investigated for their herbicidal activities, demonstrating effectiveness against various kinds of weeds (Kudo et al., 1999).
Cytotoxic Activity
Compounds with similar structures have also been synthesized and evaluated for cytotoxic activity, exhibiting potency in inhibiting growth in various cancer cell lines (Deady et al., 2003).
Propriétés
Nom du produit |
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide |
|---|---|
Formule moléculaire |
C17H19ClN4O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-3-22-11(2)14(10-20-22)15-8-16(24-21-15)17(23)19-9-12-4-6-13(18)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,23) |
Clé InChI |
WZMCSBFEYYHNKX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



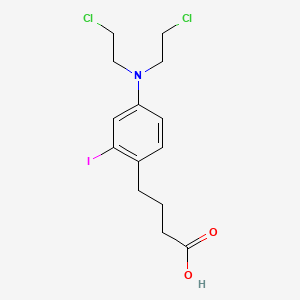
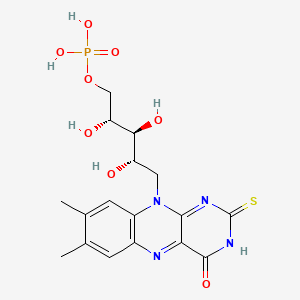
![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)
![[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B1230018.png)
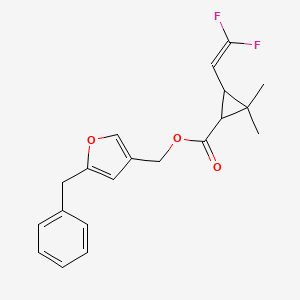
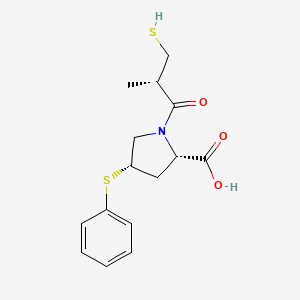
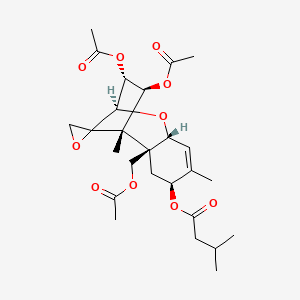
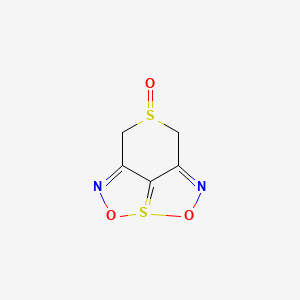
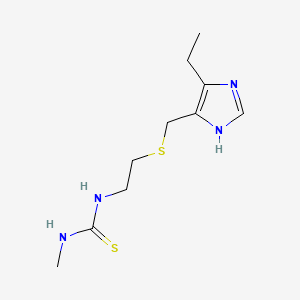
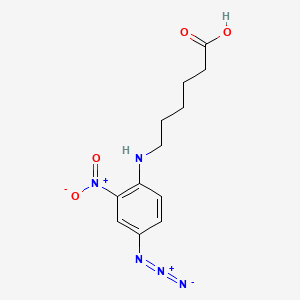
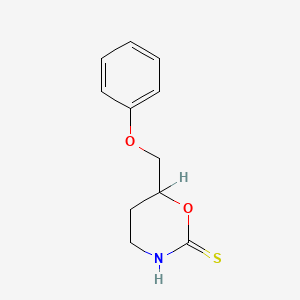
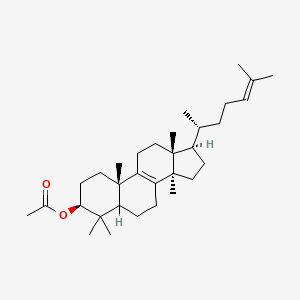
![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)
